(2-formylphenyl)methanesulfonyl Chloride
Description
(2-Formylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a formyl (-CHO) substituent at the ortho position of the phenyl ring. This electron-withdrawing group enhances the electrophilicity of the sulfonyl chloride (-SO₂Cl) moiety, making it a reactive intermediate in organic synthesis, particularly for sulfonylation reactions.
Properties
IUPAC Name |
(2-formylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIGMISGIRVLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464744 | |
| Record name | (2-formylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31910-71-1 | |
| Record name | (2-formylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-formylphenyl)methanesulfonyl Chloride can be synthesized through the reaction of methanesulfonyl chloride with 2-formylphenyl compounds under controlled conditions. The reaction typically involves the use of a base such as pyridine to facilitate the substitution reaction. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(2-formylphenyl)methanesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Reduction Reactions: The formyl group can be reduced to an alcohol or further to a methyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .
Scientific Research Applications
Organic Synthesis
- Building Block for Complex Molecules : (2-formylphenyl)methanesulfonyl chloride serves as a key intermediate in synthesizing more complex organic molecules. It can be utilized to introduce the formyl group into various substrates, facilitating the formation of diverse chemical entities.
- Reactivity with Amines : The compound has been shown to react with amines to form sulfonamides, which are crucial in drug development. This reactivity is vital for creating compounds with enhanced biological activity .
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Substitution | Reaction with amines | Sulfonamide derivatives |
| Reduction | Reductive amination | Aminated products |
Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential in lowering lipophilicity in drug candidates. This property is essential for improving the pharmacokinetic profiles of drugs, enhancing their solubility and bioavailability .
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents.
Materials Science
- Polymer Chemistry : The sulfonamide derivatives derived from this compound can be employed in polymer synthesis. These materials often exhibit unique thermal and mechanical properties suitable for advanced applications in coatings and adhesives.
- Fluorescent Probes : Due to its structural characteristics, the compound can be modified to create fluorescent probes used in biological imaging. These probes are essential for studying cellular processes and drug interactions .
Case Study 1: Synthesis of Sulfonamides
A study demonstrated the efficacy of this compound in synthesizing a series of sulfonamides through its reaction with various amines. The resulting sulfonamides were evaluated for their biological activity, showing promising results against several bacterial strains.
Case Study 2: Drug Development Applications
Research focused on modifying existing drug candidates using this compound demonstrated a significant improvement in solubility and absorption rates. The study highlighted the compound's role as a strategic tool in medicinal chemistry for optimizing drug formulations.
Mechanism of Action
The mechanism of action of (2-formylphenyl)methanesulfonyl Chloride involves its reactivity as an electrophile. The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile. The formyl group can participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Unique Risks for this compound :
Biological Activity
(2-formylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its effects on various biological pathways, including anti-inflammatory and enzyme inhibition activities.
- Molecular Formula : C8H9ClO2S
- Molecular Weight : 206.68 g/mol
- CAS Number : 90751-00-1
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the inflammatory response. Inhibition of cPLA2 can lead to reduced production of inflammatory mediators such as prostaglandins and leukotrienes, making it a potential candidate for treating inflammatory diseases .
2. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
3. Anticancer Potential
There is emerging evidence that compounds similar to this compound may possess anticancer properties by inhibiting specific cancer cell proliferation pathways. The mechanism likely involves modulation of signaling pathways related to cell growth and apoptosis .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Inflammation : A study demonstrated that this compound significantly reduced thrombus formation in a rat model of acute thrombosis, indicating its potential for treating cardiovascular diseases linked to inflammation .
- Antimicrobial Testing : In vitro tests showed that this compound inhibited the growth of various bacterial strains, suggesting its application in developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding to active sites of enzymes such as cPLA2, thereby inhibiting their activity.
- Interfering with cellular signaling pathways related to inflammation and cell proliferation.
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
